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An In-depth Technical Guide on Revolution Medicines’' RAS(ON) Pathway Inhibitors

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the novel class of RAS pathway
inhibitors developed by Revolution Medicines. These compounds employ a unique tri-complex
mechanism to target the active, GTP-bound state of RAS (RAS(ON)), a central driver in
numerous human cancers. This document details the mechanism of action, preclinical and
clinical data, and key experimental methodologies for the lead compounds in this class: RMC-
6236 (a pan-RAS inhibitor), RMC-6291 (a KRAS G12C selective inhibitor), and RMC-9805 (a
KRAS G12D selective inhibitor).

Introduction: Targeting the "Undruggable" RAS

The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical
signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers.
For decades, direct inhibition of RAS has been a formidable challenge in oncology drug
development. The high affinity of RAS for GTP and the lack of well-defined binding pockets
have rendered it an "undruggable" target.

Revolution Medicines has pioneered an innovative approach that circumvents these
challenges. Their inhibitors function as molecular glues, forming a stable ternary complex with
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an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS
(RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream
effectors, thereby inhibiting oncogenic signaling.[1]

The Tri-Complex Mechanism of Action

The core of this novel inhibitory strategy is the formation of a high-affinity tri-complex. The small
molecule inhibitor first binds to CypA, creating a new composite surface. This binary complex
then specifically recognizes and binds to the Switch | and Il regions of RAS in its active, GTP-
bound conformation. This results in a stable tri-complex that effectively sequesters RAS(ON)
and prevents its engagement with downstream signaling proteins such as RAF, PI3K, and RAL-
GDS.[2]
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Mechanism of RAS(ON) Inhibition
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Figure 1: Mechanism of Tri-Complex RAS(ON) Inhibition.

Quantitative Preclinical Data

The preclinical efficacy of Revolution Medicines' RAS(ON) inhibitors has been demonstrated
across a range of in vitro and in vivo models. The following tables summarize key quantitative
data for RMC-6236, RMC-6291, and RMC-9805.
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ble 1: In Vi llul ity (1C501 |

. IC50/EC50
Compound Target Cell Line Assay (nM) Reference
n
AsPC-1 o
Cell Viability
RMC-6236 Pan-RAS (KRAS 1,000-10,000 [3]
(5 days)
G12D)
HPAC (KRAS
Cell Growth 1.2 [4]
G12D)
Capan-2
(KRAS Cell Growth 1.4 [4]
G12V)
Multiple
P Cell
KRAS mutant ) ) 3.996 -24.34  [5]
_ Proliferation
lines
NCI-H358
Cell
RMC-6291 KRAS G12C (KRAS _ _ [6]
Proliferation
G12C)
AsPC-1
pERK
RMC-9805 KRAS G12D  (KRAS o 23 [7]
Inhibition
G12D)
AsPC-1
(KRAS Cell Growth 17 [7]
G12D)

Table 2: In Vivo Efficacy in Xenograft Models

© 2025 BenchChem. All rights reserved.

4/14 Tech Support


https://www.invivochem.com/RMC-6236.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149917/
https://en.ice-biosci.com/uploads/20250514/937c7b6b599d18a4.pdf
https://www.researchgate.net/publication/361346995_Abstract_3595_RMC-6291_a_next-generation_tri-complex_KRASG12CON_inhibitor_outperforms_KRASG12COFF_inhibitors_in_preclinical_models_of_KRASG12C_cancers
https://www.revmed.com/wp-content/uploads/2024/04/NDoTH_9805_FINAL.pdf
https://www.revmed.com/wp-content/uploads/2024/04/NDoTH_9805_FINAL.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Compound Tumor Model Dosing Outcome Reference
Capan-2 (KRAS
25 mg/kg, PO, Tumor
RMC-6236 G12V) PDAC _ [4]
QD Regression
Xenograft
NCI-H441
(KRAS G12V) 25 mg/kg, PO, Tumor ]
NSCLC QD Regression
Xenograft
HPAC (KRAS
25 mg/kg, PO, Tumor
G12D) PDAC _ [4]
QD Regression
Xenograft
Improved
KRAS G12C
response rate,
NSCLC 100 or 200
RMC-6291 depth, and [6][8]
Xenograft mg/kg, PO, QD -
durability vs.
Models .
adagrasib
KRAS G12D Objective
PDAC & NSCLC responses in 7 of
RMC-9805 - [9]
Xenograft 9 PDAC and 6 of
Models 9 NSCLC models

Clinical Data

Clinical trials have demonstrated the promising anti-tumor activity and manageable safety
profiles of these novel RAS(ON) inhibitors.

ble 3: Clinical Effi  RMC-6236 (P! |

L. KRAS .
Indication . Dosing ORR DCR Reference
Mutation
NSCLC G12X >80 mg/day 38% 86% [10]
160-300 mg
PDAC G12X - - [11]
QD
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ORR: Objective Response Rate, DCR: Disease Control Rate

Table 4: Clinical Efficacy of RMC-6291 (Phase 1,

NCT05462717)
Prior KRAS
Indication Gl2C Dosing ORR DCR Reference
Inhibitor
NSCLC Yes - 50% 100% [31[4]
NSCLC No - 43% 100% [3114]
CRC No - 40% 80% [3]

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 5: Clinical Efficacy of RMC-9805 (Phase 1/1b,

NCT06040541)
L KRAS .
Indication . Dosing ORR DCR Reference
Mutation
1200 mg
PDAC G12D , 30% 80% [12][13]
daily
NSCLC G12D 1200 mg QD 61% 89%

ORR: Objective Response Rate, DCR: Disease Control Rate

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical and
clinical evaluation of RMC-6236, RMC-6291, and RMC-9805.

Cell Viability and Proliferation Assays
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Cell Viability Assay Workflow
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Figure 2: Generalized Cell Viability Assay Workflow.
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» Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%
(1C50).

e Method:

o Cancer cell lines with specific RAS mutations are seeded in 96- or 384-well plates and
allowed to adhere overnight.

o A serial dilution of the RMC inhibitor is added to the wells.
o Cells are incubated with the compound for a period of 5 days.[3]

o CellTiter-Glo® luminescent cell viability assay reagent is added to the wells. This reagent
lyses the cells and generates a luminescent signal proportional to the amount of ATP
present, which is indicative of the number of metabolically active cells.

o The plates are incubated to stabilize the luminescent signal.
o Luminescence is measured using a plate reader.

o IC50 values are calculated by plotting the luminescence signal against the log of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies
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In Vivo Xenograft Study Workflow
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Figure 3: Generalized In Vivo Xenograft Study Workflow.

» Objective: To evaluate the anti-tumor efficacy and tolerability of the RMC inhibitors in a living
organism.

e Method:
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o Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously
into immunocompromised mice.

o Tumors are allowed to grow to a predetermined size.

o Mice are randomized into treatment and vehicle control groups.

o The RMC inhibitor is administered orally (e.g., once daily) at various dose levels.[14]
o Tumor volume is measured periodically using calipers.

o Animal body weight and overall health are monitored to assess tolerability.

o Efficacy is determined by comparing the tumor growth in the treated groups to the control
group, often using modified Response Evaluation Criteria in Solid Tumors (mMRECIST).[9]

Western Blotting for Phospho-ERK (pERK) Inhibition

» Objective: To assess the inhibition of downstream RAS pathway signaling.

e Method:
o RAS-mutant cancer cells are treated with the RMC inhibitor for a specified time.
o Cells are lysed to extract total protein.
o Protein concentration is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated ERK (pERK) and total ERK.

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP).

o The signal is detected using a chemiluminescent substrate and an imaging system.
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o The intensity of the pERK band is normalized to the total ERK band to determine the
extent of pathway inhibition.

Biochemical RAS-RAF RBD Disruption Assay

» Objective: To quantify the ability of the inhibitor to disrupt the interaction between RAS and
its effector, RAF.

o Method:

o This assay is typically performed using a technique like Homogeneous Time-Resolved
Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

o In an HTRF assay, recombinant GTP-loaded RAS and the RAS-binding domain (RBD) of
RAF are labeled with donor and acceptor fluorophores.

o Binding of RAS to the RAF-RBD brings the fluorophores into proximity, resulting in a FRET

signal.
o The RMC inhibitor, in the presence of CypA, is added to the reaction.

o Disruption of the RAS-RAF interaction by the tri-complex leads to a decrease in the FRET
signal.

o The EC50 for disruption is calculated from a dose-response curve.

Tri-Complex Formation Assay

o Objective: To directly measure the formation of the inhibitor-CypA-RAS(ON) tri-complex.
e Method:

o This can be assessed using techniques like a split-luciferase complementation assay in
live cells.[10]

o Cells are engineered to express RAS and CypA fused to two different fragments of
luciferase.
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o Addition of the RMC inhibitor induces the proximity of RAS and CypA, leading to the
reconstitution of the luciferase enzyme and the generation of a luminescent signal.

o The intensity of the luminescent signal is proportional to the amount of tri-complex formed.

o Alternatively, biophysical methods like SPR can be used with recombinant proteins to
measure the binding kinetics of the tri-complex formation.

Conclusion

The development of tri-complex RAS(ON) inhibitors by Revolution Medicines represents a
significant advancement in the field of precision oncology. By targeting the active state of RAS
through a novel mechanism of action, these compounds have demonstrated the potential to
overcome the historical challenges of inhibiting this critical oncoprotein. The robust preclinical
data and encouraging early clinical results for RMC-6236, RMC-6291, and RMC-9805 in
cancers with a high unmet need underscore the promise of this innovative therapeutic strategy.
Further clinical development will continue to define the role of these first-in-class inhibitors in
the treatment of RAS-addicted cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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